(-)-Conduritol B
CAS No.: 25348-64-5
Cat. No.: VC20844675
Molecular Formula: C6H10O4
Molecular Weight: 146.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25348-64-5 |
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Molecular Formula | C6H10O4 |
Molecular Weight | 146.14 g/mol |
IUPAC Name | (1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol |
Standard InChI | InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4-,5+,6+/m0/s1 |
Standard InChI Key | LRUBQXAKGXQBHA-UNTFVMJOSA-N |
Isomeric SMILES | C1=C[C@@H]([C@H]([C@@H]([C@H]1O)O)O)O |
SMILES | C1=CC(C(C(C1O)O)O)O |
Canonical SMILES | C1=CC(C(C(C1O)O)O)O |
Introduction
Chemical Structure and Properties
Molecular Structure and Stereochemistry
(-)-Conduritol B possesses a cyclohexene core with four hydroxyl groups arranged in a specific stereochemical configuration. As the enantiomer of (+)-Conduritol B, it has the opposite configuration at all stereogenic centers. While (+)-Conduritol B has the (1S,2R,3R,4S) configuration, (-)-Conduritol B possesses the (1R,2S,3S,4R) configuration . This stereochemical relationship is crucial for understanding the compound's properties and potential biological activities.
The presence of the cyclohexene double bond creates a partially rigid structure, while the four hydroxyl groups provide opportunities for hydrogen bonding interactions with biological targets. The specific spatial arrangement of these hydroxyl groups distinguishes (-)-Conduritol B from other conduritol isomers and significantly influences its chemical reactivity and biological properties.
Physical and Chemical Properties
The physical and chemical properties of (-)-Conduritol B reflect its molecular structure and stereochemistry. As with most enantiomeric pairs, (-)-Conduritol B shares identical physical properties with its enantiomer (+)-Conduritol B, except for the direction of optical rotation and interactions with other chiral entities. The following table summarizes the key properties of (-)-Conduritol B in comparison with its enantiomer:
The hydroxyl groups in (-)-Conduritol B contribute to its hydrophilicity and hydrogen bonding capabilities, likely making it soluble in water and other polar solvents. The cyclohexene double bond provides a site for potential chemical modifications, including epoxidation, hydroxylation, and other transformations that can lead to derivatives with altered biological properties.
Synthesis of (-)-Conduritol B
Synthetic Approaches and Strategies
Several synthetic routes to conduritols have been developed, with varying degrees of efficiency and stereoselectivity. The synthesis of enantiomerically pure (-)-Conduritol B presents particular challenges due to the need for precise stereochemical control. Based on the available literature, several approaches have been employed for accessing conduritol derivatives, which could potentially be adapted for the specific synthesis of (-)-Conduritol B.
One significant approach mentioned in the literature involves a sophisticated synthetic pathway utilizing "regio- and stereoselective vicinal functionalization of a diene utilizing an intramolecular sulfinyl group as a nucleophile, followed by stereoselective preparation of an allylic sulfide by reaction of vinylzinc bromide with an electrophilic α-chloro sulfide, and last by ring-closing metathesis reaction as the key steps" . This approach has been successfully applied to the formal total synthesis of both enantiomers of cyclophellitol and conduritol-B, suggesting its potential utility for accessing (-)-Conduritol B specifically .
Another notable synthetic approach utilizes myo-inositol as a starting material, employing a chiral auxiliary to achieve stereochemical control. Specifically, researchers have reported using "(2S,2′S)-2,2′-diphenyl-6,6′-bi(3,4-dihydro-2H-pyran) to effect a simultaneous protection–resolution of a myo-inositol derivative" . This approach is particularly noteworthy as it demonstrated the ability to achieve extremely high enantiomeric purity, with an estimated enantiomeric excess exceeding 99% .
Biological Activity and Applications
Enzyme Interactions and Inhibition Properties
While specific information on the biological activity of (-)-Conduritol B is limited in the provided literature, inferences can be drawn from structurally related compounds, particularly Conduritol B epoxide (CBE). CBE is well-established as a potent, irreversible inhibitor of β-glucosidase enzymes, including various plant β-glucosidases and mammalian glucocerebrosidase . It functions as an active-site-directed inhibitor, forming covalent bonds with the enzyme through its epoxide moiety.
Given its structural relationship to CBE, (-)-Conduritol B might interact with similar enzymes, albeit through different mechanisms due to the absence of the reactive epoxide functionality. The specific stereochemical arrangement of hydroxyl groups in (-)-Conduritol B likely influences its ability to bind to enzyme active sites, potentially conferring selective interactions with certain enzymes involved in carbohydrate metabolism.
The biological activity of (-)-Conduritol B would be expected to differ from that of its enantiomer (+)-Conduritol B due to the stereochemical differences. Biological systems often display high levels of stereoselectivity in their interactions with chiral molecules, with enzymes and receptors typically recognizing and binding preferentially to one enantiomer over another.
Comparative Analysis with Related Compounds
Relationship to Other Conduritols
(-)-Conduritol B exists within a family of stereoisomeric conduritols (designated A through F), each characterized by different arrangements of hydroxyl groups around the cyclohexene ring. Understanding the relationships between these isomers is important for comprehending the influence of stereochemistry on physical properties and biological activities.
The stereochemical relationship between (-)-Conduritol B and (+)-Conduritol B is particularly straightforward: they are enantiomers, mirror images of each other with opposite configurations at all stereogenic centers . This relationship means they have identical physical properties (melting point, solubility, etc.) except for the direction of optical rotation and their interactions with other chiral entities such as enzymes or chiral chromatography media.
Other conduritol isomers differ in the relative positions of hydroxyl groups, resulting in distinct three-dimensional structures that can significantly affect biological activities. These differences highlight the importance of stereochemistry in determining the properties and potential applications of these cyclitol compounds.
Comparison with Conduritol B Epoxide
Conduritol B epoxide (CBE) represents one of the most extensively studied derivatives related to (-)-Conduritol B. CBE contains an epoxide functionality instead of the double bond present in (-)-Conduritol B, giving it distinct chemical reactivity and biological properties . The following table compares key characteristics of (-)-Conduritol B and Conduritol B epoxide:
The epoxide functionality in CBE is crucial for its biological activity, enabling it to form covalent bonds with nucleophilic residues in enzyme active sites, particularly with β-glucosidase enzymes . This results in irreversible inhibition, distinguishing CBE from (-)-Conduritol B, which would likely interact through non-covalent binding if it possesses enzyme inhibitory activity.
Research Findings and Future Directions
Current State of Research
The synthesis of D-conduritol B from myo-inositol, with an enantiomeric excess exceeding 99%, represents a significant achievement in this field . Such high stereochemical purity is essential for applications requiring defined stereochemistry, including biological studies and the development of chiral synthetic intermediates.
The development of diverse synthetic approaches to conduritols, employing strategies such as sulfur-mediated stereochemical control and ring-closing metathesis, provides a toolkit for accessing these valuable compounds . These synthetic methodologies could potentially be adapted specifically for the efficient preparation of (-)-Conduritol B.
Future Research Opportunities
Several promising directions for future research on (-)-Conduritol B can be identified:
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Development of more efficient and scalable synthetic routes specifically optimized for (-)-Conduritol B
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Comprehensive characterization of its physical, chemical, and biological properties
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Detailed investigation of its interactions with enzymes involved in carbohydrate metabolism
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Exploration of its potential as a building block for more complex bioactive molecules
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Comparative studies with other conduritol isomers to elucidate structure-activity relationships
Research comparing the biological activities of (-)-Conduritol B and (+)-Conduritol B would be particularly valuable for understanding the importance of stereochemistry in enzyme-substrate interactions. Such studies could provide insights into the stereospecificity of various enzymes and potentially lead to the development of more selective enzyme inhibitors.
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